molecular formula C11H7Cl2NO B6368087 5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% CAS No. 1111116-09-6

5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95%

Cat. No. B6368087
CAS RN: 1111116-09-6
M. Wt: 240.08 g/mol
InChI Key: WENMTAALZOEFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,5-Dichlorophenyl)-2-hydroxypyridine, 95% (also known as 5-DCP-2-HP) is a synthetic compound that is used in a variety of scientific research applications. It has been used in a range of biochemical and physiological studies, as well as in laboratory experiments.

Scientific Research Applications

5-DCP-2-HP has a variety of scientific research applications. It has been used in studies of enzyme inhibition, protein-protein interactions, and protein-ligand interactions. It has also been used in studies of drug metabolism, drug transport, and drug-target interactions. Additionally, 5-DCP-2-HP has been used in studies of the effects of environmental pollutants on the human body.

Mechanism of Action

The mechanism of action of 5-DCP-2-HP is not fully understood. However, it is believed that the compound binds to proteins in the body, which then modifies the proteins’ activity. This binding is thought to be mediated by hydrogen bonding between the compound and the proteins. Additionally, it is believed that the compound may interact with other molecules in the body, such as nucleic acids, to further modify the proteins’ activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCP-2-HP are not fully understood. However, it is known that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, the compound has been shown to affect the transport of certain drugs across cellular membranes.

Advantages and Limitations for Lab Experiments

5-DCP-2-HP has several advantages for use in laboratory experiments. It is relatively inexpensive to synthesize, and its effects can be easily measured. Additionally, the compound is relatively stable, and can be stored for long periods of time without significant degradation. The main limitation of 5-DCP-2-HP is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several potential future directions for research into 5-DCP-2-HP. One potential direction is to further investigate the compound’s mechanism of action. Additionally, further research could be conducted into the compound’s effects on drug metabolism, drug transport, and drug-target interactions. Additionally, further studies could be conducted into the compound’s effects on environmental pollutants. Finally, further studies could be conducted into the compound’s effects on other biochemical and physiological processes.

Synthesis Methods

5-DCP-2-HP is synthesized through a multi-step process involving the reaction of 3,5-dichlorophenol with sodium hydroxide, followed by the addition of pyridine. The reaction is carried out in a solvent, such as dimethylformamide (DMF), and the resulting compound is purified through recrystallization. The reaction is typically carried out at room temperature, but can be carried out at higher temperatures to increase the reaction rate.

properties

IUPAC Name

5-(3,5-dichlorophenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-9-3-8(4-10(13)5-9)7-1-2-11(15)14-6-7/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENMTAALZOEFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC=C1C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683048
Record name 5-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1111116-09-6
Record name 5-(3,5-Dichlorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.